molecular formula C12H15ClO2 B1371824 Tert-butyl 2-(chloromethyl)benzoate CAS No. 950603-44-8

Tert-butyl 2-(chloromethyl)benzoate

Cat. No.: B1371824
CAS No.: 950603-44-8
M. Wt: 226.7 g/mol
InChI Key: JXSCJKVLGWWQAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloromethyl)benzoate: is an organic compound characterized by the presence of a tert-butyl group and a chloromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and reaction conditions such as refluxing in an aprotic solvent are typical.

    Major Products Formed:

    • Oxidation Products: Various carboxylic acids and ketones.

    • Reduction Products: Methyl derivatives of the parent compound.

    • Substitution Products: Alcohols, ethers, and other functionalized derivatives.

    Biochemical Analysis

    Biochemical Properties

    Tert-butyl 2-(chloromethyl)benzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of anticancer agents . This compound interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, it can undergo nucleophilic substitution reactions with enzymes that possess nucleophilic active sites, leading to the formation of covalent bonds with these enzymes. This interaction is crucial for the synthesis of compounds that can inhibit the activity of specific enzymes involved in cancer cell proliferation.

    Cellular Effects

    The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can inhibit the activity of enzymes involved in DNA replication, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter the expression of genes associated with cell cycle regulation, further contributing to its anticancer effects.

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This covalent modification can lead to the inactivation of enzymes that are crucial for cancer cell survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in cell proliferation and apoptosis.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cancer cell proliferation, although the extent of this effect may diminish as the compound degrades.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models . At low doses, this compound can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

    Subcellular Localization

    The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism.

    Scientific Research Applications

    Chemistry: Tert-butyl 2-(chloromethyl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: The compound finds applications in the production of specialty chemicals and materials.

    Comparison with Similar Compounds

    • Tert-butyl 2-(chloromethyl)benzene

    • Tert-butyl 2-(chloromethyl)benzamide

    • Tert-butyl 2-(chloromethyl)benzoic acid

    Uniqueness: Tert-butyl 2-(chloromethyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its similar compounds. Its tert-butyl group provides steric hindrance, influencing its reactivity in various chemical reactions.

    This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound in various applications.

    Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

    Properties

    IUPAC Name

    tert-butyl 2-(chloromethyl)benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JXSCJKVLGWWQAN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)C1=CC=CC=C1CCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15ClO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40640489
    Record name tert-Butyl 2-(chloromethyl)benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40640489
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    226.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    950603-44-8
    Record name tert-Butyl 2-(chloromethyl)benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40640489
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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